tetranor-PGEM

Pharmacodynamic biomarker COX inhibition Urinary metabolite quantification

Tetranor-PGEM (PGE-M, prostaglandin E2 urinary metabolite; CAS 24769-56-0) is a prostanoid that serves as the major urinary metabolite of prostaglandin E2 (PGE2). It is formed via β-oxidation and ω-oxidation of PGE2 following systemic inactivation, with approximately 15% of an infused dose of PGE2 excreted as tetranor-PGEM in human urine.

Molecular Formula C16H24O7
Molecular Weight 328.36 g/mol
CAS No. 24769-56-0
Cat. No. B134653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-PGEM
CAS24769-56-0
Synonyms(1R,2R,5R)-2-(2-Carboxyethyl)-5-hydroxy-ε,3-dioxocyclopentaneoctanoic Acid;  (-)-7α-Hydroxy-5,11-diketotetranorprostan-1,16-dioic Acid;  (-)-PGE2UM;  7-Hydroxy-5,11-diketotetranorprosta-1,16-dioic Acid;  PGE2UM; 
Molecular FormulaC16H24O7
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
InChIInChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
InChIKeyZJAZCYLYLVCSNH-JHJVBQTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Tetranor-PGEM (CAS 24769-56-0) for Inflammation & Cancer Biomarker Research: Product Overview & Identity


Tetranor-PGEM (PGE-M, prostaglandin E2 urinary metabolite; CAS 24769-56-0) is a prostanoid that serves as the major urinary metabolite of prostaglandin E2 (PGE2) [1]. It is formed via β-oxidation and ω-oxidation of PGE2 following systemic inactivation, with approximately 15% of an infused dose of PGE2 excreted as tetranor-PGEM in human urine [2]. The compound is utilized as a non-invasive surrogate biomarker for systemic PGE2 biosynthesis in studies of inflammation, cancer progression, and metabolic disease .

Workflow Urinary PGE2 metabolite quantification by LC-MS/MS
Method Acid-catalyzed dehydration to tetranor-PGA-M for stable detection
Context Systemic PGE2 biosynthesis in inflammation, cancer, and metabolic research

Why Tetranor-PGEM Cannot Be Substituted with PGE2 or Other Prostanoid Metabolites in Quantitative Bioanalysis


Substituting tetranor-PGEM with PGE2 or structurally related urinary metabolites (e.g., tetranor-PGDM) introduces significant analytical and interpretive errors. Direct PGE2 measurement in biological fluids is compromised by its chemical instability and artifactual ex vivo formation, leading to overestimation of analyte levels [1]. Immunoassays for PGE2 exhibit cross-reactivity with PGE1, PGE3, PGF1α, and PGF2α, further confounding quantification [1]. Additionally, the ratio of tetranor-PGEM to tetranor-PGDM provides disease-specific diagnostic information that is lost when analyzing only a single metabolite [2]. The evidence below quantifies these critical differences.

Artifactual PGE2

Direct PGE2 measurement is confounded by ex vivo formation and immunoassay cross-reactivity, which may overestimate analyte levels.

Lost Ratio Information

Using only tetranor-PGDM loses the disease-specific tetranor-PGEM/tetranor-PGDM ratio needed for severity stratification research.

Solvent Incompatibility

Tetranor-PGEM is unstable in ethanol, unlike many prostanoid standards; DMF or DMSO must be used for stock solutions to prevent degradation.

Quantitative Differentiation: Tetranor-PGEM vs. PGE2, Tetranor-PGDM, and Untreated Baseline Conditions


LC-MS/MS Method for Tetranor-PGEM: Aspirin-Mediated Suppression Quantified in Healthy Males

Tetranor-PGEM levels respond quantitatively to COX inhibition, establishing its utility as a pharmacodynamic biomarker. In healthy male volunteers, aspirin administration decreased urinary tetranor-PGEM concentrations by approximately 44% relative to baseline, while urinary creatinine concentrations remained unchanged, confirming that the reduction reflects suppressed PGE2 biosynthesis rather than altered renal dilution [1].

COX Inhibition Response
Head-to-head
~44% decrease in urinary tetranor-PGEM post-aspirin vs. baseline
Supports pharmacodynamic biomarker interpretation
Healthy males; LC-MS/MS creatinine-normalized
Pharmacodynamic biomarker COX inhibition Urinary metabolite quantification

Tetranor-PGEM vs. Tetranor-PGDM: Disease-Specific Ratio as a Diagnostic Discriminator in Muscular Dystrophy

In a study of Fukuyama congenital muscular dystrophy (FCMD), both tetranor-PGEM and tetranor-PGDM were elevated in patients versus healthy controls. However, the tetranor-PGEM/tetranor-PGDM ratio provided superior discrimination between disease severity phenotypes. This ratio was significantly higher in patients with FCMD (6.8 ± 2.0) compared to healthy controls (3.2 ± 0.3), and was further elevated in patients with typical and severe FCMD phenotypes versus the mild phenotype [1].

Disease Severity Ratio
Head-to-head
Tetranor-PGEM/tetranor-PGDM ratio 6.8 vs 3.2 (p<0.0001)
Ratio discriminates muscular dystrophy severity
FCMD patients vs controls; spot urine LC-MS/MS
Muscular dystrophy Prostaglandin metabolites Disease severity biomarker

Chemical Instability of Ethanol Formulation: Solvent Compatibility Differentiates Tetranor-PGEM from More Tolerant Analytes

Tetranor-PGEM exhibits pronounced solvent-dependent instability that must be accounted for in analytical workflows. The compound is not stable in ethanol, whereas it maintains solubility in DMF (50 mg/mL), DMSO (50 mg/mL), and PBS at pH 7.2 (1 mg/mL) . This instability profile is more restrictive than that of tetranor-PGDM and many other prostanoid metabolites, necessitating careful solvent selection for standard preparation.

Solvent Stability
Class-level
DMF/DMSO: 50 mg/mL; Ethanol: Not Stable; PBS pH 7.2: 1 mg/mL
Solvent choice critical for standard preparation
Vendor technical data; data to verify
Solubility Formulation stability Analytical standard preparation

Tetranor-PGEM as a Sensitive Systemic Inflammation Biomarker: RSV Infection Elevates Levels >10-Fold over Baseline

In a clinical evaluation of urinary tetranor-PGEM as a biomarker of systemic inflammation, individuals suffering from respiratory syncytial virus (RSV) infection exhibited greater than 10-fold elevation in tetranor-PGEM levels compared to healthy baseline [1]. Importantly, a mild inflammatory stimulus (influenza A H1N1 vaccination) produced no significant change, indicating that tetranor-PGEM specifically reflects pathophysiologically significant systemic inflammation rather than all immune challenges.

Inflammation Dynamic Range
Head-to-head
>10-fold increase in RSV infection vs baseline; no change with vaccination
Specific systemic inflammation readout
Human urine; LC-MS/MS without derivatization
Systemic inflammation Respiratory syncytial virus Clinical biomarker validation

Urinary Tetranor-PGEM vs. Plasma Bicyclo-PGEM: The Stability Advantage of the Endogenous Metabolite

Direct measurement of PGE2 and its immediate plasma metabolite 13,14-dihydro-15-keto-PGE2 (PGEM-I) is confounded by chemical instability and artifactual formation. To circumvent this, researchers developed radioimmunoassays for the stable degradation product bicyclo-PGEM (PGEM-II), formed by alkaline conversion of PGEM-I [1]. While bicyclo-PGEM enables plasma PGE2 biosynthesis assessment, it represents a chemically derivatized product rather than the endogenous metabolite. Tetranor-PGEM, as the major urinary excretory form, provides a direct measurement of the actual endogenous metabolite without requiring chemical conversion steps, eliminating potential variability introduced by derivatization efficiency.

Analytical Workflow
Class-level
Direct measurement vs. required alkaline conversion (bicyclo-PGEM)
Simplifies analytical workflow by avoiding derivatization
Plasma alternative requires chemical conversion step
Analytical chemistry Prostaglandin stability Biomarker measurement

Tetranor-PGEM as a Selective PGE2 Pathway Readout: mPGES-1 Knockout Significantly Reduces Tetranor-PGEM but Not PGI2 Metabolite

In Pd-1−/−/Ldlr−/− mice fed a Western diet, depletion of microsomal prostaglandin E synthase-1 (mPGES-1) significantly reduced PGE2 biosynthesis as measured by urinary tetranor-PGEM levels [1]. Critically, this same mPGES-1 depletion significantly increased PGI2 biosynthesis (measured via its urinary metabolite PGIM), demonstrating that tetranor-PGEM specifically reports on PGE2 pathway activity without cross-reactivity to the PGI2 pathway. This pathway selectivity is a key advantage over immunoassays for PGE2, which exhibit cross-reactivity with structurally similar prostanoids.

Pathway Specificity
Head-to-head
mPGES-1 KO decreases tetranor-PGEM but increases PGI2 metabolite
Selective PGE2 pathway readout without cross-reactivity
Pd-1/Ldlr KO mice; LC-MS/MS
Prostaglandin biosynthesis Genetic knockout models Pathway specificity

High-Impact Application Scenarios for Tetranor-PGEM in Inflammation, Oncology, and Metabolic Research


Non-Invasive Pharmacodynamic Monitoring of COX Inhibition in Clinical Trials

Tetranor-PGEM serves as a validated urinary biomarker for quantifying the pharmacodynamic effect of COX inhibitors on systemic PGE2 biosynthesis. As demonstrated in healthy volunteers, aspirin reduced urinary tetranor-PGEM concentrations by approximately 44% from baseline, with no effect on urinary creatinine [1]. This application is particularly valuable for clinical trials evaluating NSAIDs, COX-2 selective inhibitors, or mPGES-1 inhibitors where repeated, non-invasive sampling is required.

Disease Severity Stratification in Muscular Dystrophy Using the Tetranor-PGEM/Tetranor-PGDM Ratio

In Fukuyama congenital muscular dystrophy (FCMD) and potentially Duchenne muscular dystrophy (DMD), the ratio of urinary tetranor-PGEM to tetranor-PGDM provides a quantitative metric for disease severity. Patients with FCMD exhibit a ratio of 6.8 ± 2.0 versus 3.2 ± 0.3 in healthy controls, and the ratio correlates positively with disease phenotype severity (mild < typical < severe) [1]. This dual-metabolite approach offers a non-invasive biomarker strategy for patient stratification and monitoring therapeutic response to novel PGD2 synthase inhibitors or anti-inflammatory interventions.

Detection and Quantification of Systemic Inflammation in Viral Infection Studies

Tetranor-PGEM is a sensitive and specific biomarker for pathophysiologically significant systemic inflammation. In patients with respiratory syncytial virus (RSV) infection, urinary tetranor-PGEM levels are elevated >10-fold compared to healthy baseline, while mild inflammatory stimuli (e.g., influenza vaccination) produce no significant change [1]. This dynamic range and specificity make tetranor-PGEM an ideal analyte for infectious disease studies requiring discrimination between clinically significant inflammation and background immune activation.

PGE2 Pathway-Specific Analysis in Genetic Knockout and Pharmacological Intervention Studies

Tetranor-PGEM enables pathway-specific assessment of PGE2 biosynthesis without the cross-reactivity limitations of PGE2 immunoassays. In mPGES-1 knockout mouse models, tetranor-PGEM levels decrease while PGI2 metabolite (PGIM) levels increase [1], confirming that tetranor-PGEM specifically reports on PGE2 synthase activity rather than broader prostanoid pathway modulation. This specificity is critical for preclinical studies evaluating mPGES-1 inhibitors as next-generation anti-inflammatory agents.

Application
Selection Property
Validation Focus
COX inhibitor pharmacodynamic studies
Creatinine-normalized urinary metabolite
Quantitative suppression following COX inhibition
Muscular dystrophy severity research
Tetranor-PGEM/tetranor-PGDM ratio
Correlation with disease phenotype in research cohorts
Systemic inflammation detection in infection models
High dynamic range in inflammatory states
Specificity vs mild immune stimuli
PGE2 pathway-specific gene-targeted studies
No cross-reactivity with PGI2 metabolite
Directional pathway response to mPGES-1 modulation
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